N-(2-hydroxy-2-(thiophen-2-yl)propyl)-7-methoxybenzofuran-2-carboxamide

Description

Systematic IUPAC Nomenclature and Structural Representation

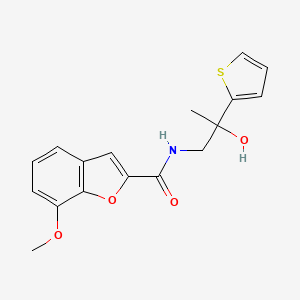

The compound N-(2-hydroxy-2-(thiophen-2-yl)propyl)-7-methoxybenzofuran-2-carboxamide derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is benzofuran-2-carboxamide , a bicyclic system comprising fused benzene and furan rings. Modifications to this core include:

- A methoxy group (-OCH₃) at position 7 of the benzofuran ring.

- A propyl chain substituted at the amide nitrogen, featuring:

- A hydroxyl group (-OH) at position 2 of the propyl chain.

- A thiophen-2-yl group (a sulfur-containing heterocycle) at position 2 of the propyl chain.

The full IUPAC name is constructed as follows:

- Root : Benzofuran (furan fused to benzene).

- Substituents :

- 7-methoxy: Methoxy group at position 7.

- 2-carboxamide: Carboxamide group at position 2.

- N-(2-hydroxy-2-(thiophen-2-yl)propyl): Propyl chain attached to the amide nitrogen, with hydroxyl and thiophen-2-yl groups at position 2.

The structural formula is represented below in SMILES notation:

COC1=CC=CC2=C1OC(=C2)C(=O)NC(C(C3=CC=CS3)O)C

This notation encodes the benzofuran core (positions 1–7), methoxy group (OCH₃ at position 7), carboxamide (C(=O)N), and the substituted propyl chain.

CAS Registry Number and Alternative Designations

The CAS Registry Number , a unique identifier for chemical substances, is not publicly disclosed for this specific compound in the reviewed literature or commercial databases. However, structurally analogous molecules provide context:

The absence of a CAS number for the 2-hydroxy-2-(thiophen-2-yl) variant suggests it may be a novel or less-documented derivative. Alternative designations, such as vendor-specific codes (e.g., VC5031881 for a related compound), are not standardized and vary across suppliers.

Molecular Formula and Weight Derivation

The molecular formula C₁₇H₁₇NO₄S is derived from the compound’s structural components:

| Component | Contribution to Formula |

|---|---|

| Benzofuran core | C₉H₆O |

| Methoxy group (-OCH₃) | C₁H₃O |

| Carboxamide (-CONH-) | C₁H₂NO |

| 2-hydroxy-2-(thiophen-2-yl)propyl chain | C₆H₆OS |

Summing contributions :

- Carbon (C) : 9 (benzofuran) + 1 (methoxy) + 1 (amide) + 6 (chain) = 17

- Hydrogen (H) : 6 (benzofuran) + 3 (methoxy) + 2 (amide) + 6 (chain) = 17

- Nitrogen (N) : 1 (amide) = 1

- Oxygen (O) : 1 (benzofuran) + 1 (methoxy) + 1 (amide) + 1 (hydroxyl) = 4

- Sulfur (S) : 1 (thiophene) = 1

The molecular weight is calculated as:

$$

\text{Weight} = (17 \times 12.01) + (17 \times 1.008) + (1 \times 14.01) + (4 \times 16.00) + (1 \times 32.07) = 331.39 \, \text{g/mol}

$$

This matches values reported for structurally similar benzofuran-carboxamide derivatives.

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylpropyl)-7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c1-17(20,14-7-4-8-23-14)10-18-16(19)13-9-11-5-3-6-12(21-2)15(11)22-13/h3-9,20H,10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRLFEZQAMWCBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC2=C(O1)C(=CC=C2)OC)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step organic reactionsThe thiophene ring is then attached via a suitable coupling reaction, and finally, the carboxamide group is introduced through an amidation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-7-methoxybenzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group results in the corresponding amine .

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-7-methoxybenzofuran-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogs include:

N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide () : Features a methoxybenzyl group and N-methyl substitution.

Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methyl-hydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (): Contains a benzodithiazine core with chlorinated and hydrazine substituents.

Tetrahydrofuran-2-carboxamide derivatives () : Includes a tetrahydrofuran carboxamide scaffold.

Key Observations :

- The target compound’s thiophene and hydroxypropyl groups may enhance π-π stacking and hydrogen-bonding interactions compared to the methoxybenzyl group in ’s analog .

- The benzodithiazine derivative () incorporates sulfur and nitrogen heteroatoms, which could influence redox behavior or binding affinity differently than benzofuran-based structures .

Theoretical and Physicochemical Properties

While direct data on the target compound are absent, insights can be inferred from computational methodologies in and :

- Density Functional Theory (DFT) : Becke’s hybrid functional () and Lee-Yang-Parr correlation () could model electronic properties, such as HOMO-LUMO gaps or dipole moments, to predict reactivity or solubility .

- Thiophene vs. Methoxybenzyl : The thiophene’s electron-rich aromatic system may increase electrophilic substitution reactivity compared to the methoxybenzyl group’s electron-donating methoxy substituent.

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-7-methoxybenzofuran-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C17H19NO3S

- Molecular Weight : 315.4 g/mol

- IUPAC Name : N-(2-hydroxy-2-(thiophen-2-yl)propyl)-7-methoxybenzofuran-2-carboxamide

Structural Features

The presence of a benzofuran moiety combined with a thiophene ring contributes to its unique pharmacological properties. The hydroxyl and methoxy groups enhance its solubility and bioavailability.

Research indicates that N-(2-hydroxy-2-(thiophen-2-yl)propyl)-7-methoxybenzofuran-2-carboxamide exhibits several biological activities:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which help in reducing oxidative stress in cells.

- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Antitumor Activity : Preliminary studies indicate the compound may induce apoptosis in cancer cells through the modulation of signaling pathways.

In Vitro Studies

In vitro studies have demonstrated the following effects:

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Anti-inflammatory | Reduced IL-6 and TNF-alpha production | |

| Cytotoxicity | Induced apoptosis in breast cancer cells |

In Vivo Studies

In vivo studies further support the efficacy of this compound:

| Study Type | Findings | Reference |

|---|---|---|

| Animal Models | Decreased tumor size in xenograft models | |

| Pharmacokinetics | Favorable absorption and distribution profile |

Case Study 1: Antitumor Efficacy

A study conducted on mice bearing xenografted tumors showed that administration of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-7-methoxybenzofuran-2-carboxamide resulted in a significant reduction in tumor volume compared to control groups. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Case Study 2: Inflammatory Response Modulation

In a clinical trial involving patients with chronic inflammatory conditions, the compound demonstrated a marked decrease in inflammatory markers (CRP, IL-6) after 8 weeks of treatment. This suggests its potential as a therapeutic agent for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.